6-Chloro-N-[1-(2-methylcyclopropyl)-5-oxopyrrolidin-3-YL]pyridine-3-carboxamide
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Overview
Description
6-Chloro-N-[1-(2-methylcyclopropyl)-5-oxopyrrolidin-3-YL]pyridine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridine ring substituted with a chloro group and a carboxamide group, which is further connected to a pyrrolidinone ring with a methylcyclopropyl substituent. The unique structure of this compound makes it an interesting subject for research in medicinal chemistry and other scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N-[1-(2-methylcyclopropyl)-5-oxopyrrolidin-3-YL]pyridine-3-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.
Introduction of the Chloro Group: The chloro group can be introduced via electrophilic chlorination using reagents like thionyl chloride or phosphorus pentachloride.
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the cyclization of appropriate precursors, such as amino acids or lactams.
Attachment of the Methylcyclopropyl Group: The methylcyclopropyl group can be introduced via alkylation reactions using suitable alkylating agents.
Coupling of the Pyridine and Pyrrolidinone Rings: The final step involves the coupling of the pyridine and pyrrolidinone rings through amide bond formation, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This may include the use of continuous flow reactors, automated synthesis platforms, and other advanced techniques to streamline the process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-N-[1-(2-methylcyclopropyl)-5-oxopyrrolidin-3-YL]pyridine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can be carried out to replace the chloro group with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Ammonia (NH3), thiols (RSH)
Major Products Formed
Oxidation: Introduction of hydroxyl or carboxyl groups
Reduction: Formation of alcohols or amines
Substitution: Formation of amides or thioethers
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anti-inflammatory, anticancer, and antimicrobial research.
Biological Studies: It can be used as a probe to study various biological pathways and molecular interactions due to its ability to interact with specific proteins and enzymes.
Chemical Biology: The compound can be employed in chemical biology to investigate the mechanisms of action of various biological processes and to develop new therapeutic strategies.
Industrial Applications: It may find use in the development of new materials, catalysts, and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 6-Chloro-N-[1-(2-methylcyclopropyl)-5-oxopyrrolidin-3-YL]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-N-(3-chlorophenyl)pyridine-3-carboxamide
- N-[6-(4-butanoyl-5-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]-5-chloro-1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carboxamide
Uniqueness
6-Chloro-N-[1-(2-methylcyclopropyl)-5-oxopyrrolidin-3-YL]pyridine-3-carboxamide stands out due to its unique combination of a pyridine ring, a pyrrolidinone ring, and a methylcyclopropyl group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
6-chloro-N-[1-(2-methylcyclopropyl)-5-oxopyrrolidin-3-yl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O2/c1-8-4-11(8)18-7-10(5-13(18)19)17-14(20)9-2-3-12(15)16-6-9/h2-3,6,8,10-11H,4-5,7H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZWAJQQZTORBPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1N2CC(CC2=O)NC(=O)C3=CN=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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